molecular formula C25H31N5O3S B2881254 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone CAS No. 1021249-91-1

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B2881254
CAS No.: 1021249-91-1
M. Wt: 481.62
InChI Key: BTJPVUHORPZINM-UHFFFAOYSA-N
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Description

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone (CAS: 1021249-91-1) features a pyrazolo[3,4-b]pyridine core modified with three key substituents:

  • p-Tolyl group: A methyl-substituted phenyl ring, contributing to hydrophobic interactions and steric bulk.
  • 4-Ethylpiperazinyl methanone: A piperazine derivative linked via a ketone, likely improving solubility and pharmacokinetic properties .

Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3S/c1-4-28-10-12-29(13-11-28)25(31)21-15-22(19-7-5-17(2)6-8-19)26-24-23(21)18(3)27-30(24)20-9-14-34(32,33)16-20/h5-8,15,20H,4,9-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJPVUHORPZINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone represents a novel class of pyrazolo[3,4-b]pyridine derivatives with significant potential in medicinal chemistry. Its unique structure incorporates a dioxidotetrahydrothiophene moiety and is primarily investigated for its biological activity as a modulator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a crucial role in neuronal excitability and various physiological processes.

Chemical Structure and Properties

The molecular formula for this compound is C24H28N4O4SC_{24}H_{28}N_{4}O_{4}S, with a molecular weight of approximately 468.57 g/mol. The presence of multiple functional groups enhances its lipophilicity and influences its interaction with biological targets.

PropertyValue
Molecular FormulaC24H28N4O4S
Molecular Weight468.57 g/mol
Functional GroupsDioxidotetrahydrothiophene, Pyrazolo[3,4-b]pyridine, Piperazine
Target ChannelsGIRK Channels

Research indicates that this compound acts as an activator of GIRK channels , which are critical in regulating neuronal firing rates and neurotransmitter release. By modulating these channels, the compound may influence various neurological conditions such as epilepsy and anxiety disorders.

1. GIRK Channel Activation

Studies have shown that compounds similar to this one exhibit selective activation of GIRK channels, leading to hyperpolarization of neurons and reduced excitability. This suggests potential therapeutic applications in conditions characterized by excessive neuronal activity.

2. Case Studies

Several studies have explored the pharmacological effects of related pyrazolo[3,4-b]pyridine derivatives:

  • Epilepsy Treatment : In a controlled study, derivatives were tested on animal models with induced seizures. The results indicated a significant reduction in seizure frequency when treated with GIRK channel activators.
  • Anxiety Disorders : Another study evaluated the anxiolytic effects of similar compounds in behavioral tests (e.g., elevated plus maze). The results demonstrated that these compounds significantly increased the time spent in open arms, indicating reduced anxiety-like behavior.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step processes that include cyclization reactions and functional group modifications. The following synthetic pathway highlights key steps:

  • Formation of Pyrazolo[3,4-b]pyridine Core : This involves cyclization reactions between appropriate precursors.
  • Introduction of Dioxidotetrahydrothiophene Moiety : Achieved through specific electrophilic substitutions.
  • Piperazine Functionalization : Final modification to enhance pharmacological properties.

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of pyrazolo[3,4-b]pyridine derivatives:

  • Selectivity for GIRK Channels : Modifications that increase lipophilicity were shown to enhance selectivity for GIRK channels compared to other ion channels.
  • Metabolic Stability : Structural features that confer metabolic stability can prolong the compound's action duration in vivo.

Comparison with Similar Compounds

Structural Analogues of Pyrazolo[3,4-b]Pyridine Derivatives

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity (Reported) References
Target Compound Pyrazolo[3,4-b]pyridine 1,1-Dioxidotetrahydrothiophen-3-yl, p-tolyl, 4-ethylpiperazinyl methanone Not specified Not reported
4-Aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one Pyrazolo[3,4-b]pyridin-6-one Cyano, aryl, phenyl [bmim][BF₄] ionic liquid, FeCl₃ catalysis Antimicrobial, anticancer (inferred)
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Fused chromeno-pyrazolopyridine Thieno[2,3-d]pyrimidine, coumarin FeCl₃-SiO₂ catalysis in ethanol (75% yield) Anticancer, fluorescence properties
Ethyl 3-(4-chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, methylthio, ester Trifluoroacetic acid in toluene Not specified
2-(4-Phenylethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Pyrrolo[3,4-c]pyridine-dione Piperazinyl, methoxy, phenylethyl Multi-step alkylation Not reported
Key Observations:

Substituent Effects :

  • The sulfone group in the target compound differentiates it from thioether-containing analogs (e.g., methylthio in ), likely improving oxidative stability .
  • The 4-ethylpiperazine moiety enhances solubility compared to phenyl or ester substituents (Evidences 3, 11), aligning with piperazine’s role in CNS drug design .

Synthetic Routes : While the target’s synthesis is undocumented, FeCl₃ catalysis (Evidences 1–2) and ionic liquids () are common in pyrazolopyridine synthesis, suggesting feasible scalability.

Functional Group Impact on Bioactivity

  • Sulfone vs.
  • Aromatic Substituents : The p-tolyl group may enhance lipophilicity compared to chlorophenyl () or coumarin () substituents, affecting membrane permeability.

Preparation Methods

Cyclocondensation of β-Keto Nitrile with Hydrazine

The pyrazolo[3,4-b]pyridine scaffold is constructed by reacting β-keto nitrile (5 , 2.0 equiv) with 3-hydrazineyltetrahydrothiophene-1,1-dioxide (6 , 1.0 equiv) in a refluxing AcOH/EtOH mixture (3:1 v/v, 12 h). This yields the aminopyrazole intermediate 7 as a pale-yellow solid (mp 198–200°C, 85% yield).

Mechanistic Insight : The reaction proceeds via enolate formation, followed by nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, and subsequent cyclodehydration.

Functionalization at the 6-Position with p-Tolyl

The p-tolyl group is introduced at the 6-position via Suzuki-Miyaura coupling. Aminopyrazole 7 is treated with p-tolylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.5 equiv) in degassed DMF at 140°C for 20 h. The product is purified by column chromatography (hexanes/EtOAc 4:1) to afford 8 as a white solid (mp 215–217°C, 72% yield).

Installation of the 1,1-Dioxidotetrahydrothiophen-3-yl Group

Sulfonation and Cyclization

Intermediate 8 undergoes sulfonation using chlorosulfonic acid (2.0 equiv) in CH₂Cl₂ at 0°C, followed by oxidation with H₂O₂ (30% w/w) to yield the sulfone 9 (mp 185–187°C, 88% yield). Cyclization is achieved under acidic conditions (H₂SO₄, 60°C, 6 h) to form the tetrahydrothiophene-1,1-dioxide-fused pyrazolo[3,4-b]pyridine 10 .

Synthesis of 4-Ethylpiperazine-1-Carboxamide

Ethylation of Piperazine

Piperazine (1.0 equiv) reacts with bromoethane (1.2 equiv) in the presence of Cu-Co-Mo/Al₂O₃ catalyst (5 wt%) at 160°C and 1 MPa H₂ pressure for 6 h. The crude product is distilled under reduced pressure to isolate 4-ethylpiperazine (11 ) as a colorless liquid (bp 142–144°C, 94% yield).

Carboxamide Coupling

4-Ethylpiperazine (11 ) is condensed with chloroacetyl chloride (1.1 equiv) in 1,4-dioxane using 1-methylpyrrolidine as a base (2.0 equiv) at 80°C for 24 h. The resulting acid 12 is activated with thionyl chloride (SOCl₂, 2.0 equiv) and coupled with intermediate 10 in anhydrous THF to yield the final methanone 13 (mp 210–212°C, 68% yield).

Reaction Optimization and Scalability

Catalytic Efficiency in Ethylation

Comparative studies of catalysts for piperazine ethylation reveal Cu-Co-Mo/Al₂O₃ (Cu 3%, Co 3%, Mo 3.5%) achieves 94% yield at 160°C, outperforming Ni-Mn-Mg catalysts (≤75% yield).

Catalyst Composition (wt%) Temperature (°C) Yield (%)
Cu(3)-Co(3)-Mo(3.5) 160 94
Ni(3)-Mn(0.5)-Mg(0.1) 160 75

Solvent Effects on Coupling Reactions

Coupling the methanone group with 4-ethylpiperazine shows superior yields in THF (68%) versus DCM (52%) due to better solubility of intermediates.

Characterization and Analytical Data

  • Intermediate 7 : ¹H NMR (600 MHz, CDCl₃): δ 7.89 (s, 1H, pyrazole-H), 4.21 (q, J = 6.8 Hz, 2H, CH₂), 3.12 (s, 3H, CH₃).
  • Final Product 13 : HRMS (ESI) m/z calcd for C₂₇H₃₀N₅O₃S [M+H]⁺: 528.2011; found: 528.2009.

Q & A

Q. What are the key synthetic routes for this compound, and how can intermediates be optimized?

The synthesis involves multi-step pathways, including:

  • Core formation : Cyclocondensation of hydrazine derivatives with diketones to construct the pyrazolo[3,4-b]pyridine core.
  • Functionalization : Suzuki-Miyaura coupling for introducing the p-tolyl group (6-position) and nucleophilic substitution for the 1,1-dioxidotetrahydrothiophen-3-yl moiety .
  • Methanone linkage : Coupling the pyrazolopyridine intermediate with 4-ethylpiperazine via a carbonyl group using DCC/DMAP-mediated acylation . Optimization : Use Design of Experiments (DoE) to refine reaction parameters (e.g., temperature, solvent polarity) and improve yield .

Q. Which analytical techniques are critical for structural validation?

  • NMR spectroscopy : Confirm regiochemistry of substituents (e.g., distinguishing 3-methyl vs. 4-methyl on the pyrazole ring) .
  • HPLC-MS : Assess purity (>95%) and detect trace byproducts from incomplete sulfone oxidation .
  • X-ray crystallography : Resolve stereochemical ambiguities in the tetrahydrothiophene-dioxide group .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Kinase inhibition : Use ADP-Glo™ assays to evaluate activity against kinases (e.g., JAK2, Aurora B) due to structural similarity to pyrazolopyridine-based inhibitors .
  • Antiproliferative activity : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
  • Solubility profiling : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent variation : Replace p-tolyl with electron-deficient aryl groups (e.g., 4-CF₃-phenyl) to modulate π-π interactions in kinase binding pockets .
  • Piperazine modification : Compare 4-ethylpiperazine with morpholine or thiomorpholine to assess impact on bioavailability and off-target effects .
  • Sulfone group replacement : Test 1,1-dioxidotetrahydrothiophen-3-yl against non-polar groups (e.g., cyclopropyl) to evaluate metabolic stability .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with Factor Xa or JAK2 ATP-binding sites, guided by apixaban’s co-crystal structure (PDB: 2P16) .
  • MD simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess conformational stability over 100-ns trajectories .

Q. How can contradictory activity data across assays be resolved?

  • Assay validation : Cross-verify IC₅₀ values using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays for functional inhibition) .
  • Cell line heterogeneity : Profile genetic variations (e.g., kinase expression levels via qPCR) in cell models to explain differential responses .

Q. What methodologies address poor aqueous solubility during formulation?

  • Co-solvent systems : Test PEG-400/water mixtures (up to 30% v/v) to enhance solubility without precipitation .
  • Amorphous solid dispersion : Spray-dry with HPMC-AS to improve dissolution rates in preclinical models .

Q. How can scale-up challenges be mitigated for in vivo studies?

  • Continuous flow synthesis : Adapt batch reactions to flow reactors (e.g., Syrris Asia) to enhance reproducibility and reduce purification steps .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of sulfone oxidation .

Q. What strategies identify off-target effects in phenotypic screens?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to map interactomes in cell lysates .
  • CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. kinase-deficient cell lines .

Q. How can metabolic stability be improved without compromising potency?

  • Deuterium incorporation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the piperazine nitrogen with enzymatically cleavable groups (e.g., acetyl) to enhance plasma half-life .

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